molecular formula C7H12ClN3O B15295246 2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride

2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride

Cat. No.: B15295246
M. Wt: 189.64 g/mol
InChI Key: INCZVCKJSVASDQ-UHFFFAOYSA-N
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Description

2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride is a pyrimidine derivative characterized by a hydroxyl group at position 5 of the pyrimidine ring and a 2-aminopropan-2-yl substituent at position 2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

2-(2-aminopropan-2-yl)pyrimidin-5-ol;hydrochloride

InChI

InChI=1S/C7H11N3O.ClH/c1-7(2,8)6-9-3-5(11)4-10-6;/h3-4,11H,8H2,1-2H3;1H

InChI Key

INCZVCKJSVASDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(C=N1)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfonyl compounds.

    Reduction: Reduction of functional groups to amines or alcohols.

    Substitution: Nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, which may explain its antifibrotic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s pyrimidine backbone and substituent patterns are critical to its physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Key Features Applications/Notes Evidence ID
2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride C₇H₁₁ClN₃O - 2-aminopropan-2-yl (position 2)
- Hydroxyl (position 5)
Hydrochloride salt for stability; potential solubility in polar solvents Likely intermediate in drug synthesis
2-(Piperazin-1-yl)pyrimidin-5-ol C₈H₁₃N₅O - Piperazinyl (position 2)
- Hydroxyl (position 5)
Similar hydroxyl group; piperazine enhances basicity and hydrogen bonding Not specified; structural similarity suggests kinase inhibitor potential
2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride C₈H₁₄ClN₃O₂ - 2-aminopropan-2-yl (position 2)
- Methoxy (position 5)
- Dihydro structure
Reduced aromaticity; methoxy group increases lipophilicity Research chemical; supplied in high purity grades
5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine chloride hydrochloride C₁₄H₂₀Cl₂N₄ - Propyl (position 2)
- Methylpyridinium (position 5)
Quaternary ammonium salt; dual chloride counterions Veterinary antiparasitic (Amprol-Plus, Pancoxin)
Ceritinib Impurity 10 (Hydrochloride) C₂₈H₃₇N₅O₄S·HCl - Complex substituents including isopropoxy and sulfonyl groups Pharmaceutical impurity; pyrimidin-5-ol core Quality control in drug manufacturing

Physicochemical and Functional Insights

Hydroxyl Group vs. Methoxy Group: The hydroxyl group in the target compound increases hydrophilicity compared to the methoxy-substituted analog in . This difference may influence membrane permeability and metabolic stability .

Aminoalkyl vs. Piperazinyl Substituents: The 2-aminopropan-2-yl group provides a branched amine, which may enhance steric hindrance compared to the linear piperazinyl group in . This could affect binding affinity in receptor-targeted applications .

Pharmaceutical Relevance: The ceritinib impurity () shares the pyrimidin-5-ol motif, underscoring the scaffold’s role in tyrosine kinase inhibitor synthesis. The target compound may serve a similar role as a synthetic intermediate .

Research and Commercial Availability

  • Synthesis and Purity : and indicate that analogs like the methoxy-dihydro derivative are produced in high-purity grades (99.9%+), implying rigorous synthetic protocols applicable to the target compound .
  • Commercial Demand : Structural analogs are marketed as building blocks for drug discovery (e.g., Enamine Ltd’s catalog in ), suggesting a niche but growing demand for pyrimidine derivatives .

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